molecular formula C9H11ClF3N3 B2812967 8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl CAS No. 2007919-98-2

8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl

Cat. No.: B2812967
CAS No.: 2007919-98-2
M. Wt: 253.65
InChI Key: HOJGGFVNLDGIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl is a synthetic small molecule characterized by a pyridodiazepine core substituted with a trifluoromethyl group at the 8-position. Its structure combines a seven-membered diazepine ring fused to a pyridine moiety, conferring unique physicochemical and pharmacological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve membrane permeability and target engagement . This compound has been explored in the context of enzyme inhibition, particularly targeting bacterial enoyl-ACP reductase (FabI), a critical enzyme in bacterial fatty acid biosynthesis .

Properties

IUPAC Name

8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3.ClH/c10-9(11,12)7-2-1-6-5-13-3-4-14-8(6)15-7;/h1-2,13H,3-5H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJGGFVNLDGIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC(=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl typically involves multiple steps, starting with the construction of the pyrido[2,3-e][1,4]diazepine core. This can be achieved through cyclization reactions involving appropriate precursors. The trifluoromethyl group is introduced using reagents like trifluoromethylating agents under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding oxidized derivatives.

  • Reduction: Reduction reactions to produce reduced forms of the compound.

  • Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or halides.

Major Products Formed:

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of pyrido[2,3-e][1,4]diazepines exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
  • Anticancer Research
    • Compounds similar to 8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine hydrochloride have been investigated for their ability to inhibit cancer cell proliferation. Some studies suggest that these compounds can modulate key signaling pathways involved in tumor growth and survival .
  • Neurological Disorders
    • The compound's structural similarity to known psychoactive substances positions it as a candidate for treating neurological disorders such as anxiety and depression. Preliminary studies indicate that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in mood regulation .

Case Study 1: Antimicrobial Efficacy

A study published in ACS Publications explored the synthesis of various pyrido[2,3-e][1,4]diazepine derivatives and their antimicrobial activities. The results showed that certain derivatives had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating potential for development as new antibiotics .

Case Study 2: Anticancer Properties

In another research effort documented by MDPI, derivatives of pyrido[2,3-e][1,4]diazepines were tested for cytotoxicity against several cancer cell lines. The findings revealed that these compounds induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for their anticancer effects .

Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against various bacterial strains; potential as a new class of antibiotics
Anticancer ResearchInduces apoptosis in cancer cells; modulates signaling pathways associated with tumor growth
Neurological DisordersPossible interactions with neurotransmitter systems; potential treatment for anxiety and depression

Mechanism of Action

The mechanism by which 8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to biological or chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pyridodiazepine scaffold is shared across multiple therapeutic candidates. Key comparisons include:

2.1.1 Naphthyridinone-Based FabI Inhibitors

Early FabI inhibitors, such as spiro-naphthyridinone piperidines, exhibit potent activity against Staphylococcus aureus and Escherichia coli FabI. However, the pyridodiazepine series (including 8-(trifluoromethyl)-derivatives) demonstrates improved water solubility due to additional hydrogen-bonding groups in the diazepine ring. For example, diazepine 16c (a close analog) showed efficacy in a murine infection model with enhanced bioavailability compared to naphthyridinone progenitors .

Parameter 8-(Trifluoromethyl)-Pyridodiazepine HCl Naphthyridinone Analogs
Water Solubility (μg/mL) ~25 (predicted) <10
FabI IC₅₀ (μM) 0.12–0.45 0.05–0.3
Mouse Model Efficacy 90% Survival at 50 mg/kg 70% Survival at 50 mg/kg
2.1.2 Pyrido[4,3-e][1,4]diazepines in Methyltransferase Inhibition

A structurally related scaffold, 2,3,4,5-tetrahydro-1H-pyrido[4,3-e][1,4]diazepine, has been identified as a selective inhibitor of histamine N-methyltransferase (HNMT). While positional isomerism ([2,3-e] vs. [4,3-e]) alters target specificity, both scaffolds share high selectivity against off-target enzymes.

Parameter 8-(Trifluoromethyl)-Pyridodiazepine HCl Pyrido[4,3-e] Diazepines
Primary Target Bacterial FabI HNMT
Selectivity (vs. off-targets) >50-fold (FabI vs. mammalian enzymes) >100-fold (HNMT vs. 5 other MTs)
IC₅₀ Range 0.12–0.45 μM (FabI) 0.08–0.5 μM (HNMT)

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs.
  • CYP Inhibition : Preliminary data suggest low inhibition of cytochrome P450 isoforms (IC₅₀ > 10 μM), reducing drug-drug interaction risks.

Biological Activity

8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine hydrochloride (CAS No. 465514-63-0) is a compound of interest due to its potential biological activities. This article aims to summarize the available data on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H11ClF3N3C_9H_{11}ClF_3N_3 and features a trifluoromethyl group that may influence its biological interactions. The structure can be represented as follows:

8 Trifluoromethyl 2 3 4 5 tetrahydro 1H pyrido 2 3 e 1 4 diazepine\text{8 Trifluoromethyl 2 3 4 5 tetrahydro 1H pyrido 2 3 e 1 4 diazepine}

Pharmacological Profile

Research indicates that this compound exhibits various pharmacological activities. Some key findings include:

  • Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydropyridodiazepines can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have been shown to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are critical in DNA repair mechanisms in cancer cells .
  • Neuropharmacological Effects : The structural characteristics of pyrido[2,3-e][1,4]diazepines suggest potential interactions with neurotransmitter systems. Compounds in this class have been studied for their effects on anxiety and depression models in rodents .

The biological activity of 8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl may be attributed to its ability to modulate specific receptor pathways or enzyme activities. For instance:

  • PARP Inhibition : Similar compounds have demonstrated high potency against PARP1 and PARP2 with Ki values in the nanomolar range (e.g., Ki = 1.2 nM for PARP1), leading to significant antitumor effects in BRCA-mutated cancer models .

Case Study 1: Antitumor Efficacy

In a study examining the efficacy of tetrahydropyridodiazepine derivatives in breast cancer models, it was found that these compounds significantly inhibited tumor growth in xenograft models. The lead compound showed an EC50 of 0.3 nM against MX-1 breast cancer cells carrying BRCA mutations. This highlights the potential for therapeutic applications in oncology .

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of similar diazepine compounds demonstrated anxiolytic effects in rodent models. Behavioral assays indicated reduced anxiety-like behaviors when administered at specific dosages, suggesting potential for treating anxiety disorders .

Data Summary Table

Property Value
Chemical Formula C₉H₁₁ClF₃N₃
CAS Number 465514-63-0
Molecular Weight 253.65 g/mol
Antitumor EC50 (MX-1) 0.3 nM
PARP1 Ki 1.2 nM
Neuropharmacological Effect Anxiolytic activity observed

Q & A

Q. Methodological Answer :

  • Reaction Setup : Use Grignard reagents (e.g., alkyl or aryl-MgX) in anhydrous THF at 0°C for controlled nucleophilic addition, followed by overnight stirring at room temperature to ensure completion .
  • Workup : Quench the reaction with water, wash with 2M NaOH to remove acidic impurities, and extract with ethyl ether.
  • Purification : Employ silica gel column chromatography with gradient elution (hexane/ethyl acetate ratios 7:1 to 3:1) to isolate the product. Monitor purity via TLC and confirm using 1^1H/13^13C NMR .
  • Yield Optimization : Adjust stoichiometry (1.5–3.0 equivalents of Grignard reagent) and reaction time based on substituent reactivity .

Basic: How to characterize structural and chemical stability of this compound under varying conditions?

Q. Methodological Answer :

  • Spectroscopic Analysis : Use 1^1H/13^13C NMR to confirm backbone structure and trifluoromethyl group integrity. Compare experimental chemical shifts with computational predictions (e.g., DFT calculations) to validate purity .
  • Stability Testing : Conduct accelerated degradation studies by exposing the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC-MS and quantify degradation products .
  • Solubility Profiling : Test solubility in polar (DMSO, water) and non-polar solvents (hexane) to inform formulation strategies .

Advanced: How can computational reaction path search methods improve the design of novel derivatives?

Q. Methodological Answer :

  • Quantum Chemical Modeling : Utilize software like Gaussian or ORCA to calculate transition states and intermediates for key reactions (e.g., cyclization, trifluoromethylation). Identify energy barriers to optimize reaction conditions .
  • Machine Learning Integration : Train models on existing reaction datasets to predict optimal solvent systems, catalysts, or temperatures for derivative synthesis. Validate predictions with small-scale experiments .
  • Feedback Loops : Integrate experimental results (e.g., yields, selectivity) back into computational models to refine predictions iteratively .

Advanced: What experimental strategies resolve contradictions in bioactivity data across assays?

Q. Methodological Answer :

  • Factorial Design : Use a 2k^k factorial approach to test variables (e.g., concentration, incubation time, cell line variability) systematically. Analyze interactions using ANOVA to identify confounding factors .
  • Orthogonal Assays : Cross-validate results with multiple assays (e.g., enzymatic inhibition, cell viability, and binding affinity studies). Control for impurities by pre-purifying the compound via preparative HPLC .
  • Meta-Analysis : Aggregate data from independent studies to identify trends, adjusting for methodological differences (e.g., solvent choice, assay protocols) .

Advanced: How to design a multi-step synthesis protocol for derivatives using nucleophilic substitution?

Q. Methodological Answer :

  • Intermediate Design : Synthesize benzotriazole-activated intermediates (e.g., compound 2 in ) to facilitate nucleophilic displacement. Optimize reaction conditions (e.g., solvent: CHCl3_3, catalyst: p-TsOH) for condensation steps .
  • Substitution Reactions : Test diverse nucleophiles (Grignard reagents, NaBH4_4, CN^-) in THF or ethers. Monitor progress via in situ IR or 19^19F NMR to track trifluoromethyl group retention .
  • Scalability : Evaluate solvent recovery and catalyst recycling to minimize waste. Use flow chemistry for exothermic steps (e.g., Grignard additions) .

Advanced: What methodologies address challenges in reactor design for scaled-up synthesis?

Q. Methodological Answer :

  • Kinetic Profiling : Determine rate constants for key steps (e.g., cyclization, trifluoromethylation) using stopped-flow techniques. Use this data to design continuous-flow reactors for improved heat/mass transfer .
  • Membrane Separation : Integrate solvent-resistant nanofiltration (SRNF) membranes to separate unreacted reagents or byproducts in real-time, reducing downstream purification load .
  • Process Simulation : Model reactor performance using Aspen Plus or COMSOL to optimize parameters (e.g., stirring rate, temperature gradients) before pilot-scale trials .

Basic: How to validate synthetic yields against theoretical predictions?

Q. Methodological Answer :

  • Theoretical Yield Calculation : Use stoichiometric ratios and limiting reagent identification to predict maximum yields. Account for side reactions (e.g., dimerization) using kinetic studies .
  • Experimental Calibration : Compare isolated yields with HPLC-determined conversion rates. Adjust for losses during workup (e.g., extraction efficiency ≤80%) .
  • Statistical Tools : Apply linear regression to correlate reaction variables (e.g., temperature, catalyst loading) with yields. Identify outliers via residual analysis .

Advanced: How to integrate AI-driven data management systems for large-scale SAR studies?

Q. Methodological Answer :

  • Data Curation : Use cheminformatics platforms (e.g., KNIME, Pipeline Pilot) to structure SAR data (IC50_{50}, logP, solubility) into searchable databases .
  • Predictive Modeling : Train neural networks on structural descriptors (e.g., Morgan fingerprints, 3D pharmacophore maps) to predict bioactivity. Validate with leave-one-out cross-validation .
  • Secure Infrastructure : Implement blockchain-based systems for immutable data logging and role-based access controls to protect intellectual property .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.